Carbaprostacyclin methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Carbaprostacyclin Methyl Ester
Total Synthesis Approaches to Carbaprostacyclin Methyl Ester and its Precursors
The construction of the complex carbocyclic framework of this compound requires sophisticated and stereocontrolled synthetic strategies. Research has focused on efficient and high-yield pathways to the core structure and its subsequent elaboration.
Classical Prostaglandin (B15479496) Synthesis Strategies (e.g., Corey Lactone Modifications)
A cornerstone in the synthesis of prostaglandins (B1171923) and their analogs is the use of the Corey lactone. nih.govoup.com This versatile bicyclic intermediate provides a rigid framework from which the characteristic cyclopentane (B165970) ring and its stereochemically defined substituents can be elaborated. oup.comrsc.org Total syntheses of carbaprostacyclin and its isomers have been successfully accomplished utilizing this classical approach. nih.govacs.org
The general strategy involves using the Corey lactone as a chiral precursor to establish the correct stereochemistry of the cyclopentane core. oup.commdpi.com Synthetic transformations on the lactone, such as protection-deprotection sequences, oxidation of the primary alcohol to an aldehyde, and subsequent Wittig-type reactions, are employed to introduce the α- and ω-side chains characteristic of prostaglandins. mdpi.com For carbacyclin (B161070) synthesis, ring-closing metathesis (RCM) has been applied to intermediates derived from the Corey lactone to form the key bicyclo[3.3.0]octenone core. mdpi.com This highlights the adaptability of the Corey lactone in building the carbocyclic nucleus that defines carbacyclin, moving beyond the oxabicyclic structure of natural prostacyclin. mdpi.comacs.org
Table 1: Selected Synthetic Strategies Utilizing the Corey Lactone
| Target Molecule/Intermediate | Key Reaction from Corey Lactone Derivative | Reference |
|---|---|---|
| Homoisocarbacyclin (B135982) Analogues | General synthesis starting from the versatile Corey lactone. | nih.gov |
| PGF₂α and Carbacyclin | Ring-Closing Metathesis (RCM) on OH-protected Corey lactone derivatives. | mdpi.com |
| Prostaglandins | Baran's synthesis via twofold decarboxylative radical coupling. | oup.com |
| Corey Lactone (itself) | One-pot enantioselective preparation via domino Michael/Michael reaction. | rsc.org |
Stereoselective Synthesis of Key Intermediates
Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Modern synthetic methods have focused on developing highly stereoselective reactions to construct the chiral centers of the molecule. An efficient, pot-economical asymmetric total synthesis of clinprost, the methyl ester of isocarbacyclin (B1236256), demonstrates this approach. chemistryviews.org This synthesis starts from achiral materials and employs an organocatalyzed asymmetric domino Michael/Michael reaction to create the first five-membered ring with high enantioselectivity. chemistryviews.org
Further strategies include:
Intramolecular Horner–Wadsworth–Emmons reaction: Used to form the bicyclo[3.3.0]octenone core. chemistryviews.org
Suzuki–Miyaura coupling and a second Horner–Wadsworth–Emmons reaction: Employed for the stereocontrolled installation of the side chains. chemistryviews.org
Asymmetric reduction: The use of chiral Ru complexes for the asymmetric reduction of a ketone intermediate has been described in the synthesis of related prostacyclin mimetics. researchgate.net
Organocopper Conjugate Addition: A strategy for the enantioselective synthesis of carba-prostacyclin analogues has been developed based on the organocopper conjugate addition to a bicyclic azoene. acs.org
These methods allow for the precise control of stereocenters, which is essential for obtaining the biologically active isomer. google.comgoogle.com
Specific Routes for Stereoisomer-Free Products (e.g., 5E-Isomer-Free Synthesis)
The geometry of the double bond in the α-side chain is crucial. Carbaprostacyclin is also known as (5E)-6a-carba-prostaglandin I₂. ahajournals.org However, the synthesis can sometimes lead to the formation of the undesired (5Z)-isomer. To address this, specific synthetic routes have been developed to produce isomer-free products.
A novel synthesis of 5E-isomer-free carboprost (B24374) methyl ester has been achieved using a macrocyclic lactone strategy. researchgate.net This approach begins with a modified Corey lactone that is already free of the potential 5E-isomer precursor, ensuring the correct geometry in the final product. researchgate.net This key intermediate serves as a versatile scaffold for the preparation of carboprost methyl ester and other prostaglandin analogs without contamination from stereoisomers. researchgate.netacs.org
Derivatization Strategies for this compound and Related Analogs
Chemical derivatization is employed to modify the properties of carbaprostacyclin, such as its stability and biological activity profile. These modifications primarily involve the carboxylic acid and hydroxyl groups.
Esterification and Functional Group Modifications
This compound is a methylated derivative of the parent compound, carbaprostacyclin. caymanchem.com The esterification of the terminal carboxylic acid is a common derivatization. This can be achieved using standard esterification methods, such as reaction with trimethylsilyldiazomethane, a reagent used for the methyl esterification of eicosanoids for analysis. emich.edu Mild alkali hydrolysis can convert the methyl ester back to the sodium salt of the carboxylic acid. ahajournals.org
Beyond simple esterification, other functional group modifications are explored to create analogs with different properties. This includes modifications to the side chains and the core structure. For instance, the synthesis of 13,14-didehydroprostacyclin methyl ester involves starting with 13,14-dehydro-PGF₂α, forming a bromo-epoxy derivative, followed by esterification and dehydrobromination to yield the final product. nih.gov Other modifications include the introduction of methyl groups, such as in 9β-methyl carbacyclin, to further enhance stability or alter the biological profile. ahajournals.orgnih.govscispace.com
Table 2: Examples of Carbaprostacyclin Derivatization
| Derivative | Modification | Purpose/Outcome | Reference |
|---|---|---|---|
| This compound | Esterification of the carboxylic acid | Key derivative for research and synthesis | caymanchem.com |
| 13,14-Dehydroprostacyclin methyl ester | Introduction of a triple bond in the ω-side chain | Increased chemical stability compared to prostacyclin | nih.gov |
| 9β-methyl carbacyclin | Addition of a methyl group at the 9-position | Chemically stable analog | nih.govscispace.com |
| Clinprost (Isocarbacyclin methyl ester) | Isomer of carbaprostacyclin, esterified | Potent neuroprotective compound | oup.comchemistryviews.org |
Chemical Stability Enhancements through Structural Modifications
The primary motivation for developing carbacyclin and its analogs is to overcome the chemical instability of natural prostacyclin (PGI₂). researchgate.net Prostacyclin rapidly hydrolyzes in aqueous solution to the less active 6-keto-prostaglandin F₁α. researchgate.netjst.go.jp This instability is due to the acid-labile enol-ether linkage in its structure.
The key structural modification in carbaprostacyclin is the isosteric replacement of the 6,9α-enol-ether oxygen with a methylene (B1212753) (–CH₂–) group. ahajournals.org This creates a carbocyclic system that is resistant to the hydrolysis that plagues PGI₂. nih.govcaymanchem.com
Further modifications have been introduced to enhance stability or modulate activity, including:
Introduction of a triple bond: The 13,14-dehydro analogs exhibit greater stability at physiological pH. nih.gov
Methyl substitution: The addition of a methyl group, as seen in 9β-methyl carbacyclin, produces a chemically stable analog. nih.govscispace.com
Complexation with cyclodextrins: While not a permanent structural modification, cyclodextrins have been shown to significantly retard the hydrolysis of prostacyclin and its methyl ester in aqueous solutions by forming inclusion complexes. jst.go.jp The stabilizing effects were found to be more pronounced for the methyl ester derivative. jst.go.jp
These strategies have successfully produced a range of prostacyclin mimetics with improved chemical stability, allowing for more practical applications. ahajournals.org
Synthesis of Radiolabeled Analogs for Research Applications (e.g., [¹¹C]-labeled derivatives)
The development of radiolabeled carbaprostacyclin analogs is crucial for in vivo imaging studies, particularly for Positron Emission Tomography (PET). Carbon-11 ([¹¹C]), a positron-emitting isotope with a short half-life, is a frequently used radionuclide for these applications. The synthesis of [¹¹C]-labeled compounds allows researchers to study the distribution and function of prostacyclin receptors in living organisms without disrupting biological processes. diva-portal.org
A key example is the radiosynthesis of 15R-[¹¹C]TIC methyl ester (a prostacyclin receptor radioligand), which was the first such radioligand approved for investigation in humans. nih.govresearchgate.net The synthesis typically involves metal-mediated cross-coupling reactions, such as the Stille or Suzuki reactions, which are well-suited for the rapid incorporation of the [¹¹C]methyl group. nih.govresearchgate.net In these reactions, an organotin or organoborane precursor is coupled with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov These methods are advantageous because they tolerate a wide variety of functional groups, often eliminating the need for protective groups. nih.gov
Further refinement of these techniques has been explored to improve radiochemical yields. For instance, in the synthesis of 15R-16-(3-[¹¹C]methylphenyl)-17,18,19,20-tetranorisocarbacyclin methyl ester, a coordinatively unsaturated palladium complex was used for the cross-coupling step, which successfully increased the decay-corrected isolated radiochemical yield to as high as 55%. diva-portal.org The primary precursor for these syntheses is [¹¹C]carbon dioxide, which is produced in a cyclotron and subsequently converted into the reactive labeling agent, [¹¹C]methyl iodide. diva-portal.org
| Radiolabeled Analog Example | Synthetic Method | Precursor | Key Features |
| 15R-[¹¹C]TIC methyl ester | Stille or Suzuki cross-coupling | Organotin or organoborane | First prostacyclin radioligand for human studies; tolerates various functional groups. nih.govresearchgate.net |
| 15R-16-(3-[¹¹C]methylphenyl)-17,18,19,20-tetranorisocarbacyclin methyl ester | Palladium-promoted cross-coupling | Stannane derivative | Utilized a coordinatively unsaturated palladium complex to achieve up to 55% radiochemical yield. diva-portal.org |
Advanced Synthetic Techniques and Reaction Mechanisms
The chemical complexity of carbaprostacyclin analogs has driven the innovation of sophisticated synthetic strategies that provide precise control over the molecule's three-dimensional structure, which is essential for its biological activity.
Macrocyclic Lactone Strategies
A prominent strategy in the synthesis of prostaglandins and their analogs involves the formation and subsequent manipulation of a macrocyclic lactone. researchgate.net This approach has been successfully applied to the synthesis of 5(E)-isomer-free carboprost methyl ester. researchgate.net The key to this method is the preparation of a macrocyclic lactone from a modified Corey lactone, which is specifically designed to be free of the undesired 5(E)-isomer. researchgate.net This key intermediate serves as a versatile scaffold for the efficient preparation of carbaprost methyl ester and other related prostaglandins. researchgate.net
The formation of the lactone ring itself can be achieved through methods like the Corey-Nicolaou procedure, which involves the reaction of the C₁ carboxylic acid with a secondary alcohol on the prostaglandin framework using reagents such as triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. mdpi.com The Corey lactone, a foundational building block in prostaglandin synthesis, can be prepared from various starting materials, including norbornadiene or through the Baeyer-Villiger oxidation of racemic bis-chlorinated cyclobutanones using a chiral phosphoric acid catalyst to yield an enantiomerically pure product. mdpi.com
| Strategy | Key Intermediate | Application | Significance |
| Macrocyclic Lactone Formation | Modified Corey Lactone | Synthesis of 5(E)-isomer-free carboprost methyl ester | Avoids formation of undesired geometric isomer, providing a versatile scaffold. researchgate.net |
| Corey-Nicolaou Procedure | Hydroxy acid precursor | Internal lactonization to form 1,15- or 1,9-anhydrides | Classic method for creating prostaglandin lactones. mdpi.com |
| Ring-Closing Metathesis (RCM) | (-)-Corey lactone diol | Synthesis of Beraprost (prostacyclin analog) | Demonstrates the utility of the Corey lactone as a starting material in modern catalytic methods. mdpi.com |
Asymmetric Catalysis in Analog Synthesis
Achieving high enantiomeric purity is critical for maximizing the therapeutic efficacy and minimizing side effects of carbaprostacyclin analogs. Asymmetric catalysis offers powerful tools to install the required stereocenters with high selectivity.
In the synthesis of cicaprost (B119636), a potent anti-metastatic prostacyclin analog, several asymmetric steps are employed. acs.orgnih.gov A key step involves the coupling of a chiral bicyclic ethynyl (B1212043) building block with a chiral ω-side chain amide. acs.orgnih.gov The resulting intermediate, which has a carbonyl group at the C15 position, undergoes a highly stereoselective reduction using the chiral oxazaborolidine method. acs.orgnih.gov Furthermore, the α-side chain is attached with high stereoselectivity using the chiral phosphono acetate (B1210297) method. nih.gov
Another example is the formal synthesis of beraprost, where the crucial tricyclic core is constructed using asymmetric reactions. researchgate.net An enantioselective intramolecular oxa-Michael reaction, mediated by a specially developed benzothiadiazine catalyst, establishes an early stereocenter with high enantiomeric excess (up to 93% ee). researchgate.net Subsequent control of the four contiguous stereocenters is achieved through a stereoselective Rh-catalyzed C-H insertion and a reduction that proceeds from the convex face of the molecule. researchgate.net
| Analog | Key Asymmetric Reaction | Catalyst/Reagent | Outcome |
| Cicaprost | Stereoselective reduction of C15-carbonyl | Chiral oxazaborolidine | High stereoselectivity in forming the C15 alcohol. acs.orgnih.gov |
| Cicaprost | Attachment of α-side chain | Chiral phosphono acetate | Stereoselective formation of the α-side chain. nih.gov |
| Beraprost | Intramolecular oxa-Michael reaction | Benzothiadiazine catalyst | Enantioselective formation of a key intermediate (up to 93% ee). researchgate.net |
| Beraprost | C-H Insertion | Rh-catalyst | Control over four contiguous stereocenters. researchgate.net |
Dehydrohalogenation and Epoxidation Reactions
Epoxidation and dehydrohalogenation reactions are fundamental transformations used to construct and functionalize the core structures of carbaprostacyclin analogs. Epoxides serve as versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.
A common route to epoxides is the direct epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com An alternative and stereocontrolled method involves the formation of a halohydrin from an alkene, followed by an intramolecular Sₙ2 reaction. youtube.com Treatment of the halohydrin with a base deprotonates the hydroxyl group, which then acts as an internal nucleophile, displacing the adjacent halide to form the epoxide ring. youtube.com This sequence is a key strategy in prostacyclin synthesis. rsc.org The use of methods like the Sharpless asymmetric epoxidation allows for the creation of chiral epoxides from allylic alcohols, providing another layer of stereochemical control. researchgate.net
These reactions are integral to building the complex carbocyclic framework. For example, the synthesis of certain analogs may involve the epoxidation of an alkene within a spirocyclic intermediate, followed by further transformations. researchgate.netadelaide.edu.au These reactions provide a reliable pathway to the oxirane ring, a critical functional group for subsequent synthetic elaborations.
Molecular and Cellular Pharmacology of Carbaprostacyclin Methyl Ester
Characterization of Receptor Interactions
The pharmacological effects of Carbaprostacyclin methyl ester are initiated by its interaction with specific cellular receptors. Its activity is primarily mediated through agonism at prostacyclin (IP) receptors, with additional engagement of peroxisome proliferator-activated receptors (PPARs). An important aspect of its pharmacological profile is its selectivity for these receptors over other prostanoid receptors.
Agonism at Prostacyclin (IP) Receptors
This compound is understood to function as a prodrug, with its pharmacological activity largely attributed to its hydrolysis to the active free acid form, carbaprostacyclin. This active metabolite is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor is a critical step in mediating the physiological effects associated with prostacyclin mimetics.
Stable analogues of prostacyclin, such as carbacyclin (B161070), are known to be potent activators of the IP receptor. The binding of these agonists to the IP receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the subsequent downstream signaling events.
Engagement with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ
In addition to its activity at cell surface IP receptors, carbaprostacyclin has been shown to interact with nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs). Research has indicated that prostacyclin analogues, including carbacyclin, can serve as ligands for PPARs, with a notable interaction with the PPARδ subtype.
This engagement with PPARδ suggests a mechanism of action that extends beyond the classical cell surface receptor signaling, allowing for direct modulation of gene transcription. The activation of PPARδ by carbaprostacyclin can lead to a range of cellular responses involved in lipid metabolism and inflammation. PGI2 analogs are capable of binding to nuclear PPARs with differing affinities. For instance, the antiproliferative effects of PGI2 on vascular smooth muscle cells mediated by the IP receptor are counterbalanced by the angiogenic response mediated by PPARδ. nih.gov
Selectivity Profile Against Other Prostanoid Receptors
The selectivity of a prostacyclin analog for the IP receptor over other prostanoid receptors (such as DP, EP, FP, and TP receptors) is a key determinant of its specific pharmacological effects. While carbacyclin, the active form of this compound, is a potent IP receptor agonist, it, like many stable prostacyclin analogues, may also exhibit some activity at other prostanoid receptors, particularly the EP1 and EP3 subtypes. guidetopharmacology.org However, more selective IP agonists like cicaprost (B119636) have been developed. guidetopharmacology.org The interaction with other receptors is generally less potent than the activation of the IP receptor, contributing to a favorable selectivity profile.
Table 1: Prostanoid Receptor Subtypes and their General Functions
| Receptor Subtype | Primary Endogenous Ligand | General Function |
|---|---|---|
| IP | Prostacyclin (PGI2) | Vasodilation, inhibition of platelet aggregation |
| DP1, DP2 | Prostaglandin (B15479496) D2 (PGD2) | Allergic responses, inflammation |
| EP1, EP2, EP3, EP4 | Prostaglandin E2 (PGE2) | Inflammation, pain, fever, gastric protection |
| FP | Prostaglandin F2α (PGF2α) | Uterine contraction, bronchoconstriction |
| TP | Thromboxane (B8750289) A2 (TXA2) | Vasoconstriction, platelet aggregation |
Intracellular Signaling Cascades
The binding of carbaprostacyclin (the active metabolite of this compound) to its primary target, the IP receptor, triggers a cascade of intracellular events that ultimately mediate the compound's pharmacological effects.
Activation of Adenylate Cyclase and Cyclic AMP (cAMP) Modulation
Upon activation by an agonist, the IP receptor couples to the stimulatory G-protein, Gs. This coupling leads to the activation of adenylate cyclase, a membrane-bound enzyme. Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govcvpharmacology.com This increase in intracellular cAMP concentration is a hallmark of IP receptor activation.
The elevated levels of cAMP serve as a crucial second messenger, propagating the signal initiated by the receptor agonist. The magnitude and duration of the cAMP signal are critical in determining the cellular response.
Protein Kinase A (PKA) Pathway Activation
The primary downstream effector of cAMP is protein kinase A (PKA), also known as cAMP-dependent protein kinase. nih.govcvpharmacology.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the active catalytic subunits.
These freed catalytic subunits of PKA can then phosphorylate a variety of intracellular proteins on serine and threonine residues. This phosphorylation alters the activity of target proteins, including enzymes, ion channels, and transcription factors, thereby orchestrating the cellular response to IP receptor stimulation. In vascular smooth muscle, this signaling pathway leads to the inhibition of myosin light chain kinase, resulting in reduced myosin light chain phosphorylation and subsequent vasodilation. cvpharmacology.com
Table 2: Key Molecules in the Intracellular Signaling Cascade of this compound
| Molecule | Role in Signaling Pathway |
|---|---|
| IP Receptor | G-protein coupled receptor that binds the active form of this compound. |
| Gs-protein | Stimulatory G-protein that is activated by the IP receptor. |
| Adenylate Cyclase | Enzyme that is activated by the Gs-protein and catalyzes the formation of cAMP from ATP. |
| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A. |
| Protein Kinase A (PKA) | Enzyme that is activated by cAMP and phosphorylates downstream target proteins. |
Influence on Intracellular Calcium Mobilization
Carbaprostacyclin, a stable analog of prostacyclin, has been demonstrated to induce a transient elevation of intracellular free calcium ([Ca2+]i) in certain cell types, such as preadipose cells. pnas.org This effect is a key component of its signaling cascade, acting in synergy with cyclic AMP (cAMP) to initiate cellular differentiation. pnas.org
The mobilization of calcium appears to originate from intracellular stores, as the transient increase in [Ca2+]i is independent of the presence of extracellular calcium. pnas.org Further investigation into the specific intracellular pool from which calcium is released suggests that it is a sensitive to inositol (B14025) trisphosphate (InsP3) and insensitive to ryanodine. pnas.org This indicates that carbaprostacyclin mobilizes calcium from an intracellular store that is also utilized by other signaling molecules that act via the InsP3 pathway. pnas.org Interestingly, the calcium signal induced by carbaprostacyclin can be completely abolished by pretreatment with phorbol (B1677699) esters, suggesting a regulatory role for protein kinase C in this signaling pathway. pnas.org
Regulation of Gene Expression (e.g., Carnitine Palmitoyltransferase-1 mRNA)
Carbaprostacyclin has been shown to up-regulate the transcriptional expression of Carnitine Palmitoyltransferase-1 (CPT-1), which is the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. nih.gov This regulatory effect is mediated through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that is abundantly expressed in cardiomyocytes. nih.gov
The induction of CPT-1 mRNA expression by carbaprostacyclin occurs in a concentration-dependent manner. nih.gov Mechanistic studies have revealed that this signaling pathway is independent of the traditional prostacyclin IP receptor and its associated protein kinase A signaling. nih.gov Instead, carbaprostacyclin enhances the binding of PPARδ to the peroxisome proliferator response element (PPRE) located in the promoter region of the CPT-1 gene. nih.gov This interaction subsequently increases the transcriptional activity of the CPT-1 gene. nih.gov Furthermore, it has been observed that carbaprostacyclin can attenuate the downregulation of CPT-1 mRNA expression in cardiomyocytes under hypoxic conditions. nih.gov This suggests a role for carbaprostacyclin in modulating cardiac energy metabolism through the activation of fatty acid oxidation via PPARδ. nih.gov
Mechanistic Studies of Biological Activity
Vasodilatory Mechanisms at the Cellular Level
The vasodilatory effects of this compound are primarily mediated through its interaction with the prostacyclin (IP) receptor on vascular smooth muscle cells. ahajournals.org This interaction stimulates a G protein-coupled increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A. ahajournals.org The subsequent signaling cascade leads to a decrease in intracellular calcium concentrations ([Ca2+]i) and potentially the inhibition of Rho kinase, resulting in the relaxation of vascular smooth muscle and vasodilation. ahajournals.org Prostacyclin and its analogs are among the most potent endogenous vasodilators, playing a crucial role in maintaining cardiovascular homeostasis by counteracting the effects of vasoconstrictors. ahajournals.org
Anti-Platelet Aggregatory Mechanisms
This compound is a potent inhibitor of platelet aggregation. Its mechanism of action involves the stimulation of adenylate cyclase in platelets, leading to an increase in intracellular cAMP levels. nih.gov Elevated cAMP then activates protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of platelet activation and aggregation. ahajournals.orgnih.gov
The anti-platelet effects of isocarbacyclin (B1236256) methyl ester, a carbaprostacyclin derivative, have been compared with other prostaglandins (B1171923). It has been shown to dose-dependently inhibit human and rabbit platelet aggregation. nih.gov The inhibitory potency of isocarbacyclin methyl ester and its active metabolite, TEI-7165, is comparable to that of prostaglandin I2 (PGI2) and greater than that of prostaglandin E1 (PGE1). nih.gov
| Compound | Human Platelets | Rabbit Platelets |
|---|---|---|
| Isocarbacyclin methyl ester (TEI-9090) | 22.90 | 25.00 |
| TEI-7165 (active metabolite) | 2.78 | 6.46 |
| Prostaglandin I2 (PGI2) | 1.67 | 3.34 |
| Prostaglandin E1 (PGE1) | 19.91 | 8.32 |
Data sourced from Arzneimittelforschung. nih.gov
Preclinical Biological Activity and Pharmacological Profiling
In Vitro Assessments of Biological Activity
In vitro studies have been crucial in elucidating the compound's mechanism of action and potency at the cellular level.
Carbaprostacyclin methyl ester is a recognized inhibitor of platelet aggregation. medchemexpress.com Laboratory studies have confirmed its ability to inhibit platelet aggregation induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govcaymanchem.com In in vitro assays using human platelet-rich plasma (PRP), 9β-methyl carbacyclin (B161070) was shown to inhibit aggregation caused by ADP, collagen, the endoperoxide analogue U46619, and arachidonic acid. nih.gov The inhibitory concentration (ID50) for ADP-induced platelet aggregation in vitro has been reported as 60 ng/ml. targetmol.commedkoo.com
| Aggregating Agent | Parameter | Value | Reference |
|---|---|---|---|
| ADP | ID50 (in vitro) | 60 ng/ml | targetmol.commedkoo.com |
| ADP | IC50 (in vitro, human PRP) | 86.6 ng/ml | ahajournals.org |
| Collagen | IC50 (in vitro, human PRP) | Data Not Specified | nih.gov |
Prostacyclin and its analogs are known to be potent vasodilators, an effect mediated by the relaxation of vascular smooth muscle (VSM). wikipedia.org This relaxation occurs when prostacyclin binds to its receptor on VSM cells, leading to a signaling cascade that ultimately reduces the degree of myosin light chain phosphorylation, causing the muscle to relax. cvphysiology.com
Specifically for this compound (ciprostene), studies have shown it has effects on VSM cells. In cultures of rat aortic smooth muscle cells, ciprostene (B1234416) was found to attenuate cellular hypertrophy induced by the thromboxane (B8750289) A2 receptor agonist, U-46619. nih.gov While prostacyclin analogs like iloprost (B1671730) and cicaprost (B119636) have been shown to induce relaxation in human pulmonary arterial and venous preparations, the primary receptor involved in the arterial smooth muscle relaxation is the IP-receptor (prostacyclin receptor). nih.gov The PGI2/IP receptor interaction stimulates a G protein-coupled increase in cAMP and protein kinase A, resulting in decreased intracellular calcium and vascular smooth muscle relaxation. nih.gov
Numerous studies have compared the potency of this compound with native prostacyclin (PGI2, or epoprostenol) and other synthetic analogs. A consistent finding is that this compound exhibits biological activity similar to PGI2 but is considerably less potent. targetmol.commedkoo.comnordicbiosite.com Reports indicate it is approximately 30 to 100 times less potent than native prostacyclin. targetmol.comnih.govmedkoo.com
In studies comparing its ability to inhibit ADP-induced platelet aggregation in human PRP, this compound (referred to as 9β-methyl-carbacyclin) was found to be about 0.01 times as active as epoprostenol (B1671539). nih.gov Another study reported an IC50 value of 87 ng/ml for 9β-methyl-carbacyclin in inhibiting ADP-induced platelet aggregation, compared to 0.4 ng/ml for prostacyclin. ahajournals.org When compared with other analogs like iloprost and carbacyclin for the ability to inhibit tissue factor expression, iloprost was the most potent, while carbacyclin and ciprostene were about 100 times less potent. nih.govahajournals.org
| Compound | IC50 (ng/ml) | Relative Potency (Prostacyclin = 1) | Reference |
|---|---|---|---|
| Prostacyclin | 0.4 - 0.55 | 1 | ahajournals.org |
| This compound (9β-methyl-carbacyclin / Ciprostene) | 86.6 - 87 | ~0.005 - 0.01 | nih.govahajournals.org |
| (5E)-carbacyclin | 11 | 0.036 | ahajournals.org |
The biological effects of prostacyclin and its analogs, including inhibition of platelet aggregation and vasodilation, are primarily mediated by the stimulation of adenylate cyclase, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). wikipedia.orgahajournals.orgahajournals.org
This compound has been shown to follow this mechanism. In human platelets, it elevates cyclic AMP levels, although it is less potent than the native compound, being about 0.04 times as active as epoprostenol in this regard. nih.gov Similarly, in rat aortic smooth muscle cells, ciprostene treatment elevated cellular cAMP. nih.gov Prostacyclin analogs, including ciprostene, also inhibit endotoxin-induced tissue factor expression in the human monocytic cell line THP-1 through a dose-dependent, cAMP-mediated mechanism. nih.govahajournals.org However, the effect can be cell-type specific, as one study reported that iloprost, carbacyclin, and ciprostene did not elevate intracellular cAMP levels in human umbilical vein endothelial cells. nih.gov
In Vivo Preclinical Model Investigations
In vivo studies in animal models have been conducted to understand the systemic effects of this compound.
Consistent with its in vitro profile as a prostacyclin analog, this compound demonstrates significant hemodynamic effects in animal models. It is described as a potent vasodilator. nih.gov In patas monkeys, the compound induces hypotension and causes tachycardia. targetmol.commedkoo.com Studies in anesthetized dogs and monkeys have also shown that, like prostacyclin, 9β-methyl-carbacyclin has vasodepressor activity, although it is less potent. ahajournals.org In anesthetized cats, ciprostene was also found to produce peripheral vasodilation. nih.gov These findings confirm its role as a vasodilator with vasodepressor actions in various animal species.
Coagulation and Hemostatic Parameters (e.g., Bleeding Time Prolongation)
This compound, as a stable analog of prostacyclin (PGI2), is implicated in the modulation of coagulation and hemostasis, primarily through its potent anti-platelet aggregation effects. caymanchem.com Prostacyclin itself is a powerful endogenous inhibitor of platelet activation, a key initial step in the formation of a blood clot. wikipedia.org It functions by binding to prostacyclin receptors on platelets, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). wikipedia.org This increase in cAMP counteracts the rise in cytosolic calcium that would typically follow platelet activation signals, thereby preventing aggregation and promoting circulation. wikipedia.org
Studies on prostacyclin and its analogs have demonstrated a direct impact on hemostatic parameters. For instance, systemic administration in rabbits has been shown to increase bleeding time. ahajournals.org The prolongation of bleeding time is a recognized complication of anticoagulant therapy. In comparative studies, while both activated protein C (APC) and heparin prolonged bleeding time in a dose-dependent manner, heparin was associated with a greater prolongation. researchgate.net
The influence of prostacyclin analogs on coagulation is complex. While some studies show a clear prolongation of bleeding time, the effects on other coagulation parameters can vary. researchgate.net For example, in some animal models, activated protein C improved prolonged bleeding time, whereas heparin exacerbated it, along with a significant prolongation of the activated partial thromboplastin (B12709170) time (APTT). researchgate.net The balance between prostacyclin and thromboxane A2 (TXA2), a pro-aggregatory and vasoconstrictive agent, is crucial for maintaining cardiovascular homeostasis. wikipedia.org A disruption in this balance can predispose to thrombus formation. ahajournals.org
Interactive Table: Effect of Procoagulant and Anticoagulant Agents on Hemostatic Parameters in Animal Models.
| Agent | Model | Primary Hemostatic Effect | Effect on Bleeding Time | Effect on APTT |
| Prostacyclin Analog | Rabbit | Inhibition of platelet aggregation | Increased | Not specified |
| Activated Protein C (APC) | Rabbit | Anticoagulant | Improved prolonged bleeding time | Not specified |
| Heparin | Rabbit | Anticoagulant | Aggravated bleeding | Potent prolongation |
Organ-Specific Biological Responses (e.g., Renal Blood Flow)
The biological activities of this compound and related prostacyclin analogs extend to specific organ systems, with the renal vasculature being a notable site of action. Prostacyclin (PGI2) is a significant regulator of renal hemodynamics, acting as a potent vasodilator. nih.gov Within the kidney, PGI2 is produced by afferent arteriolar endothelial cells and contributes to the maintenance of renal blood flow and glomerular filtration rate. nih.govphysiology.org
The vasodilator effect of PGI2 in the kidney is mediated through its interaction with prostacyclin (IP) receptors located throughout the renal cortex and medulla. physiology.org This interaction stimulates an increase in cAMP in vascular smooth muscle cells, leading to relaxation and vasodilation. nih.gov This mechanism is crucial for counteracting vasoconstrictor influences and preserving renal perfusion. The aging process is associated with a decline in renal blood flow, and evidence suggests that an attenuated response to vasodilators like prostacyclin contributes to this decline. karger.com
Inhibition of prostacyclin synthesis can have significant consequences for renal function. For example, the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase which can interact with the prostaglandin (B15479496) system, has been shown to decrease renal blood flow and glomerular filtration rate in rats, underscoring the importance of vasodilatory pathways in the kidney. nih.gov Furthermore, in the context of certain disease states, the balance of vasoactive eicosanoids, including prostacyclin and vasoconstrictive agents like thromboxane A2, is critical. physiology.org
Interactive Table: Vasoactive Agents and Their Effects on Renal Vasculature.
| Vasoactive Agent | Primary Site of Action in Kidney | Primary Effect on Renal Blood Flow | Mechanism of Action |
| Prostacyclin (PGI2) | Afferent arteriolar endothelial cells | Vasodilation (Increase) | Increases cAMP in vascular smooth muscle cells |
| Thromboxane A2 (TXA2) | Glomeruli | Vasoconstriction (Decrease) | Increases intracellular calcium in vascular smooth muscle cells |
| Nitric Oxide (NO) | Endothelial cells | Vasodilation (Increase) | Activates guanylate cyclase, increasing cGMP |
| Angiotensin II | Systemic and renal vasculature | Vasoconstriction (Decrease) | Binds to AT1 receptors on vascular smooth muscle |
Investigations in Models of Ischemia and Reperfusion (e.g., Neuroprotection in MCAO models)
This compound analogs have been investigated for their protective effects in preclinical models of ischemia and reperfusion injury, particularly in the context of stroke. A specific analog, (15R)-16-m-tolyl-17,18,19,20-tetranorisocarbacyclin methyl ester (15R-TIC-Me), has demonstrated significant neuroprotective properties in models of middle cerebral artery occlusion (MCAO). ahajournals.orgnih.gov The MCAO model is a widely used experimental paradigm that mimics the effects of ischemic stroke in humans. cynbiose.com
In a study involving cynomolgus monkeys subjected to a 3-hour transient MCAO, intravenous administration of 15R-TIC-Me resulted in a significant reduction in cortical damage. ahajournals.orgahajournals.org This neuroprotective effect was not attributed to an improvement in cerebral circulation, suggesting a direct action on neural tissue. ahajournals.orgahajournals.org Positron Emission Tomography (PET) studies revealed that 15R-TIC-Me treatment significantly reduced the volume of the "infarct" region and attenuated the decrease in the cerebral metabolic rate of oxygen (CMRO2) and the oxygen extraction fraction (OEF). ahajournals.orgahajournals.org These findings indicate that the compound helps preserve the metabolic function of brain tissue at risk of infarction. ahajournals.orgahajournals.org
The mechanism underlying this neuroprotection is thought to involve the activation of a specific central nervous system (CNS)-type prostacyclin receptor, which is distinct from the peripheral subtype. ahajournals.orgnih.gov Previous studies in rat models of permanent MCAO and gerbil models of transient forebrain ischemia also showed that ligands for this CNS-type receptor attenuated neuronal damage, whereas ligands for the peripheral receptor did not have such effects. ahajournals.orgahajournals.org This suggests that the neuroprotective actions are mediated directly through these specific neural receptors. ahajournals.orgnih.gov
Interactive Table: Neuroprotective Effects of 15R-TIC-Me in a Primate MCAO Model.
| Parameter | Vehicle-Treated Group | 15R-TIC-Me-Treated Group | Outcome |
| Cortical Damage | Extensive | Significantly reduced | Neuroprotection confirmed by neuropathology ahajournals.orgahajournals.org |
| "Infarct" ROI Volume | Large | Significantly reduced | Preservation of brain tissue ahajournals.orgahajournals.org |
| CMRO2 | Markedly decreased | Attenuated decrease | Improved oxygen metabolism ahajournals.orgahajournals.org |
| OEF | Markedly decreased | Attenuated decrease | Maintained oxygen extraction capacity ahajournals.orgahajournals.org |
Studies in Models of Inflammatory Conditions
The role of this compound and prostacyclin analogs in inflammation is complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the disease context. nih.gov This paradoxical nature highlights the multifaceted involvement of the prostacyclin pathway in inflammatory processes.
In certain inflammatory conditions, such as rheumatoid arthritis, prostacyclin is considered to have pro-inflammatory effects, contributing to disease progression. nih.gov Conversely, in diseases like atherosclerosis and pulmonary vascular disease, prostacyclin demonstrates anti-inflammatory actions that can inhibit the progression of the disease. nih.gov
In models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, prostacyclin has shown protective effects. nih.gov Supplementation with a synthetic prostacyclin analog, epoprostenol, was found to prevent the weight loss typically observed in this model. nih.gov The treatment also inhibited the DSS-induced increase in intestinal epithelial permeability and apoptosis, and helped maintain the expression of the tight junction protein occludin. nih.gov While it did not affect the expression of all inflammatory cytokines, it did prevent significant increases in interleukin-1β (IL-1β), interferon-γ (IFN-γ), and IL-22 mRNA expression. nih.gov
In the context of ischemia/reperfusion injury, which has a significant inflammatory component, prostacyclin has been shown to exert anti-inflammatory effects. For instance, in hepatic ischemia/reperfusion, PGI2 formation is increased and is thought to reduce neutrophil activation. semanticscholar.org Furthermore, through the activation of peroxisome proliferator-activated receptor-α (PPAR-α), PGI2 can decrease the production of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) following kidney ischemia/reperfusion injury. semanticscholar.org
Interactive Table: Dual Role of Prostacyclin in Inflammatory Models.
| Inflammatory Model | Disease | Observed Effect of Prostacyclin/Analog | Key Findings |
| Collagen-Induced Arthritis | Rheumatoid Arthritis | Pro-inflammatory | Promotes disease progression nih.gov |
| Apolipoprotein E-deficient mice | Atherosclerosis | Anti-inflammatory | Inhibits disease progression nih.gov |
| DSS-Induced Colitis | Inflammatory Bowel Disease | Anti-inflammatory | Prevents weight loss, reduces epithelial permeability and apoptosis nih.gov |
| Kidney Ischemia/Reperfusion | Ischemic Injury | Anti-inflammatory | Reduces TNF-α formation via PPAR-α activation semanticscholar.org |
Structure Activity Relationship Sar Studies of Carbaprostacyclin Methyl Ester Analogs
Impact of Esterification on Biological Activity and Cellular Entry
Esterification of the carboxylic acid moiety of carbaprostacyclin to its methyl ester form is a significant modification that influences its physicochemical properties and, consequently, its biological activity and cellular entry.
Biological Activity:
The conversion of a carboxylic acid to an ester can modulate the biological activity of prostacyclin analogs. While the free acid form is typically the active molecule that binds to the prostacyclin (IP) receptor, esterification can create a prodrug. acs.org This means the ester must be hydrolyzed back to the free acid by cellular esterases to exert its full biological effect. acs.org This enzymatic conversion can influence the onset and duration of action. For instance, in some cases, esterification can lead to improved bioavailability by masking polar functional groups, thereby enhancing absorption. acs.orgmedcraveonline.com
The specific impact of esterification can be seen in various prostacyclin analogs. For example, the synthesis of L-ascorbyl cinnamate, an ester derivative, has been explored to enhance the properties of the parent compound. medcraveonline.com Similarly, the esterification of resveratrol (B1683913) has been shown to improve its biological activity. mdpi.com In the context of prostacyclin analogs, subtle changes in the ester group can lead to significant differences in biological activity, highlighting the importance of careful SAR studies. acs.org
Cellular Entry:
Stereochemical Influences on Receptor Affinity and Functional Potency
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of prostacyclin analogs, profoundly influencing their affinity for the IP receptor and their subsequent functional potency.
The prostacyclin receptor is highly stereoselective, meaning that it preferentially binds to molecules with a specific spatial orientation. Even subtle changes in the stereochemistry of a carbaprostacyclin analog can lead to a dramatic loss of activity. This is because the receptor's binding pocket is shaped to accommodate a precise molecular conformation, and any deviation can disrupt the key interactions necessary for receptor activation. nih.gov
For example, studies on iloprost (B1671730), another stable prostacyclin analog, have shown a significant difference in activity between its 16(S) and 16(R) stereoisomers. The 16(S) isomer is approximately 20 times more potent in inhibiting platelet aggregation than the 16(R) isomer. nih.gov This difference in potency is directly related to their binding affinity for the platelet receptor. The 16(S) isomer has a much higher affinity (Kd of 13.4 nM) compared to the 16(R) isomer (Kd of 288 nM). nih.gov The more favorable orientation of the 16(S) isomer allows it to fit better into the receptor channel, leading to a higher association rate and stronger binding. nih.gov
Similarly, in the case of non-prostanoid prostacyclin mimetics, the stereochemistry of substituents plays a crucial role. For instance, the (E)-isomer of a methyl ester derivative was found to be 10-fold more potent than the (Z)-isomer. researchgate.net In another example, the trans-olefinic isomer of a compound was 72-fold weaker as an inhibitor of platelet aggregation compared to the cis-isomer. researchgate.net These findings underscore the strict stereochemical requirements of the prostacyclin receptor.
The importance of stereochemistry extends to the development of new analogs. For instance, the synthesis of optically active m-phenylene PGI2 derivatives required the preparative resolution of 2-methyl-4-hexynic acid to obtain the desired stereoisomer with high biological activity. acs.org Therefore, controlling the stereochemistry during the synthesis of carbaprostacyclin analogs is paramount to achieving high receptor affinity and functional potency. acs.org
Modifications to the Prostacyclin Core Structure and Side Chains
The introduction of methyl groups at various positions on the carbaprostacyclin framework can significantly impact its biological activity. These modifications can influence the molecule's conformation, metabolic stability, and interaction with the IP receptor.
One notable example is the development of 9β-methyl carbacyclin (B161070), a chemically stable analog of epoprostenol (B1671539) (PGI2). nih.gov In vitro studies have shown that 9β-methyl carbacyclin inhibits platelet aggregation induced by various agents, although it is less potent than epoprostenol, being approximately 0.01 times as active. nih.gov This analog also elevates platelet cyclic AMP levels, with a potency of about 0.04 times that of epoprostenol. nih.gov Despite its lower potency, the increased chemical stability of 9β-methyl carbacyclin makes it a valuable tool for research and potential therapeutic applications.
The position of the methyl substituent is critical. For instance, in the development of non-prostanoid prostacyclin mimetics, the introduction of a bis-4-methyl derivative demonstrated enhanced potency compared to the parent structure. lookchem.com This suggests that methyl groups at specific positions can optimize the fit of the molecule within the receptor's binding site.
The table below summarizes the relative potency of 9β-methyl carbacyclin compared to epoprostenol in vitro.
| Biological Activity | Relative Potency (9β-methyl carbacyclin vs. epoprostenol) |
| Inhibition of ADP-induced platelet aggregation | 0.01 |
| Elevation of platelet cyclic AMP | 0.04 |
Data sourced from in vitro studies comparing 9β-methyl carbacyclin and epoprostenol. nih.gov
Modifications to the central carbocyclic ring of prostacyclin analogs have been a key area of investigation to improve chemical stability and biological activity. The inherent instability of the vinyl ether linkage in native prostacyclin led to the development of carbacyclin, where the oxygen atom in the five-membered ring is replaced with a methylene (B1212753) group.
Further exploration of carbocyclic ring modifications has led to the synthesis of various analogs. For example, the total synthesis of 6a-carbaprostaglandin I2, an isosteric analog of prostacyclin, has been described. researchgate.net This synthesis also yielded three isomeric carbocyclic analogs, each exhibiting lower biological activity than the parent compound, highlighting the sensitivity of the receptor to the precise geometry of the carbocyclic core. researchgate.net
Ring contraction to smaller carbocycles, such as cyclobutenes, has also been shown to yield potent COX-2 inhibitors, a related area of prostanoid research. nih.gov This suggests that the size and conformation of the central ring system are critical determinants of biological activity.
In the context of non-prostanoid mimetics, the diphenylmethyl moiety has been shown to be an effective isostere for 4,5-diphenylated heterocycles, demonstrating similar platelet inhibitory activity. lookchem.com However, constraining the phenyl rings in a planar phenanthrene (B1679779) system resulted in compounds that were less effective inhibitors of platelet aggregation. lookchem.com This indicates that while the carbocyclic core provides a scaffold, the flexibility and orientation of the side chains attached to it are equally important for receptor interaction.
The introduction of double or triple bonds (unsaturation) and the removal of hydrogen atoms to create such bonds (didehydro modifications) in the side chains of carbaprostacyclin analogs have been explored to enhance potency and metabolic stability.
One of the most significant modifications in this area is the introduction of a triple bond at the 13,14-position, creating 13,14-didehydroprostacyclin analogs. This modification has been shown to result in chemically and metabolically stabilized compounds with potent prostacyclin-like activity. acs.org The triple bond introduces rigidity to the side chain, which can favorably influence the conformation of the molecule for receptor binding.
In non-prostanoid prostacyclin mimetics, the degree of unsaturation in the side chain has a profound effect on activity. For instance, the meta-substituted cis-(ethenylphenoxy)acetic acid was found to be the most potent platelet aggregation inhibitor in one study, with an IC50 of 0.18 μM. researchgate.net The trans-olefinic isomer of this compound was 72-fold weaker, and the saturated derivative was intermediate in potency. researchgate.net This highlights the importance of both the presence and the geometry of the double bond.
The table below illustrates the impact of unsaturation on the inhibitory concentration (IC50) of a non-prostanoid prostacyclin mimetic.
| Compound | IC50 (μM) for ADP-induced platelet aggregation |
| meta-substituted cis-(ethenylphenoxy)acetic acid | 0.18 |
| trans-olefinic isomer | ~13 |
| Saturated derivative | Intermediate |
Data derived from a study on non-prostanoid prostacyclin mimetics. researchgate.net
These findings demonstrate that unsaturation and didehydro modifications are powerful tools for modulating the biological activity of carbaprostacyclin analogs, often leading to compounds with improved potency and stability.
Development of Non-Prostanoid Prostacyclin Mimetics and Their SAR
In the quest for more stable and selective prostacyclin receptor agonists, research has expanded beyond the traditional prostanoid structure to the development of non-prostanoid prostacyclin mimetics. These compounds lack the classic prostaglandin (B15479496) skeleton but are designed to mimic the pharmacophore of prostacyclin and activate the IP receptor. researchgate.net
The structure-activity relationship (SAR) of these non-prostanoid mimetics has been extensively studied. A common scaffold for these compounds is a central heterocyclic or carbocyclic ring system with two aryl substituents. nih.gov For example, 4,5-diphenyloxazole (B1616740) derivatives have been identified as potent inhibitors of platelet aggregation. researchgate.net
Key SAR findings for non-prostanoid mimetics include:
Side Chain Modifications: The length and composition of the side chain containing the carboxylic acid are critical for activity. A phenoxy ring inserted centrally in the side chain has been found to be an optimal arrangement in some series. researchgate.net
Aromatic Ring Substitution: The potency of these compounds is highly sensitive to substituents on the aromatic rings. For instance, a bis-4-methyl derivative of a 4,5-diphenyloxazole compound showed enhanced potency compared to the unsubstituted parent compound. lookchem.com
Heterocyclic Core: While the side chains and aromatic substituents are crucial, the nature of the central heterocyclic ring appears to be less stringent, with various 5- and 6-membered heterocycles being effective substitutes for the oxazole (B20620) ring. lookchem.com
Stereochemistry: As with prostanoid analogs, stereochemistry plays a vital role. The cis-ethenylphenoxy)acetic acid side chain configuration has been shown to be a beneficial modification in several heterocyclic systems. lookchem.com
The development of non-prostanoid mimetics has led to the discovery of orally active and long-lasting prostacyclin receptor agonists, such as NS-304 and ralinepag, which hold promise for the treatment of various vascular diseases. colab.wsnih.gov These compounds often exhibit high selectivity for the IP receptor over other prostanoid receptors. ucl.ac.uk
The table below provides examples of non-prostanoid prostacyclin mimetics and their reported activities.
| Compound Class | Key SAR Findings | Example of Activity |
| 4,5-Diphenyloxazole derivatives | Sensitive to aromatic ring substitution; cis-olefinic side chain enhances potency. | IC50 of 0.18 μM for platelet aggregation inhibition with a meta-substituted cis-(ethenylphenoxy)acetic acid derivative. researchgate.net |
| Diphenylpyrazine derivatives | Length of the linker and presence of a nitrogen atom in the side chain are critical. | Orally available and long-lasting prostacyclin receptor agonists with IC50 values of 0.2 μM for platelet aggregation inhibition. colab.ws |
These studies demonstrate the successful application of medicinal chemistry principles to design novel, non-prostanoid compounds that effectively mimic the biological actions of prostacyclin, offering potential advantages in terms of stability, selectivity, and oral bioavailability.
Preclinical Pharmacokinetics and Metabolism of Carbaprostacyclin Methyl Ester
Absorption and Distribution in Preclinical Species
Carbaprostacyclin methyl ester is designed for enhanced cell permeability due to its increased lipophilicity compared to its parent compound, carbaprostacyclin. glpbio.com This characteristic is expected to facilitate its absorption and distribution into tissues.
In animal studies, the distribution of radiolabeled analogs of this compound has been evaluated using techniques like positron emission tomography (PET). For instance, after intravenous administration of (15R)-11C-TIC-Me, a carbaprostacyclin analog, radioactivity was observed to accumulate significantly in the liver. snmjournals.org In healthy human subjects, approximately 37% of the administered dose was found in the liver within 17 minutes. snmjournals.org These findings suggest that the liver is a major site of uptake for this class of compounds. snmjournals.orgsnmjournals.org
Further studies in rats have shown that while some prostacyclin analogs are well-absorbed after oral administration, others, like prostacyclin (PGI2) itself, exhibit poor intestinal absorption. nih.gov The specific absorption characteristics of this compound following oral administration require further detailed investigation.
Metabolic Pathways and Enzyme Systems
The metabolism of this compound involves several key enzymatic processes that transform the compound into various metabolites, influencing its activity and elimination from the body.
Hydrolysis to Acid Form
A primary metabolic step for this compound is its rapid hydrolysis to the corresponding carboxylic acid form, carbaprostacyclin. snmjournals.orggoogle.com This conversion is a common pathway for ester-containing prodrugs, where endogenous esterases cleave the ester bond to release the active acidic drug. researchgate.netgoogle.comresearchgate.net In the case of (15R)-11C-TIC-Me, this hydrolysis occurs rapidly in the blood, leading to the formation of its active acid metabolite, (15R)-11C-TIC. snmjournals.org The rate of this hydrolysis can be influenced by the specific ester group, with ethyl esters sometimes being more labile than methyl esters under certain conditions. researchgate.net
Role of 9-Hydroxyprostaglandin Dehydrogenase and Metabolite Formation (e.g., 6-keto-PGE1 methyl ester)
A key enzyme in the metabolism of prostacyclin and its analogs is 9-hydroxyprostaglandin dehydrogenase. ahajournals.orgnih.govnih.gov This enzyme is capable of oxidizing the hydroxyl group at the C-9 position to a ketone. ahajournals.org Studies have shown that this enzyme can convert prostacyclin (PGI2) or its inactive hydrolysis product, 6-keto-PGF1α, into 6-keto-prostaglandin E1 (6-keto-PGE1), a stable and biologically active metabolite. nih.govnih.gov This metabolic transformation has been observed in the liver and human platelets. nih.govnih.gov
Biological Inactivation Mechanisms
While some metabolites of prostacyclin analogs are active, other metabolic pathways lead to their biological inactivation. A significant portion of carbacyclin (B161070) is metabolized as it passes through the placental circulation, resulting in a less polar metabolite identified as 15-dehydro-carbacyclin. This process involves the oxidation of the 15-hydroxyl group, a common inactivation pathway for many prostaglandins (B1171923) catalyzed by 15-hydroxyprostaglandin dehydrogenase. lipidbank.jp
Furthermore, the chemical instability of the prostacyclin structure itself contributes to inactivation. Prostacyclin readily undergoes hydrolysis to the inactive 6-keto-prostaglandin F1α. wikipedia.org Although carbaprostacyclin is a more stable analog, metabolic processes ultimately lead to its inactivation and clearance. ahajournals.org Peroxynitrite, a reactive nitrogen species, can also inactivate prostacyclin synthase through tyrosine nitration, thereby reducing the synthesis of prostacyclin. nih.govilo.org
Elimination and Excretion Profiles (e.g., Hepatobiliary Transport)
The elimination of this compound and its metabolites primarily occurs through hepatobiliary and renal routes. Following its hydrolysis to the active acid form, the resulting anionic drug is a substrate for transporters involved in hepatobiliary excretion. snmjournals.orgsnmjournals.org
Studies with the analog (15R)-11C-TIC have demonstrated that after uptake into the liver, the radioactivity is subsequently excreted into the bile. snmjournals.org In humans, about 6.2% of the dose was excreted into the bile within 30 minutes. snmjournals.org This process is mediated by specific transporters, including organic anion-transporting polypeptides (OATPs) for hepatic uptake and multidrug resistance-associated protein 2 (MRP2) for canalicular efflux into the bile. snmjournals.orgsnmjournals.org The inhibition of these transporters can significantly reduce the biliary excretion of these compounds. snmjournals.org
In rats, biliary excretion is a major route of elimination for some prostaglandin (B15479496) analogs like trimoprostil, with minimal enterohepatic recirculation. nih.gov This rapid elimination via the bile helps to reduce the potential for systemic accumulation. nih.gov The metabolites of proanthocyanidins, after being converted to glucuronic acid esters or methyl derivatives in the liver, are also excreted into the blood or ileum via bile. frontiersin.org
Comparative Pharmacokinetic Studies of Analogs
Comparative studies of various prostacyclin analogs have provided insights into structure-activity and structure-pharmacokinetic relationships. For example, 9β-methyl carbacyclin (ciprostene) was found to be about 100 times less potent than epoprostenol (B1671539) (prostacyclin) in humans, although their pharmacodynamic effects and duration of action were similar. nih.govscispace.com
The pharmacokinetic properties of different analogs can vary significantly. Some, like treprostinil (B120252), have been developed in various formulations, including oral and injectable, to overcome the short half-life and instability of earlier compounds. google.comacs.org The development of orally active prostacyclin receptor agonists like selexipag, which is converted to its active metabolite, represents a significant advancement, offering a more convenient dosing regimen. acs.org
The table below summarizes the pharmacokinetic parameters of selected prostacyclin analogs from preclinical studies.
| Compound | Species | Administration Route | Key Pharmacokinetic Findings | Reference |
| (15R)-11C-TIC-Me | Human | Intravenous | Rapid hydrolysis to acid form; significant hepatic uptake (37% of dose by 17 min) and biliary excretion (6.2% by 30 min). | snmjournals.org |
| Carbacyclin | - | - | Metabolized to a less polar component, 15-dehydro-carbacyclin, during placental perfusion. | |
| 9β-methyl carbacyclin | Human | Intravenous | Approximately 100 times less potent than epoprostenol. | nih.govscispace.com |
| Ralinepag (5c) | Rat | Intravenous | Elimination primarily through hepatic metabolism with likely enterohepatic recirculation. | nih.gov |
| Trimoprostil | Rat | Intragastric | Efficiently absorbed with biliary excretion as the main elimination route. | nih.gov |
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for determining the molecular architecture and confirming the identity and purity of Carbaprostacyclin methyl ester. Each technique offers unique information about the molecule's functional groups, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map the carbon skeleton and establish the relative stereochemistry of the molecule.
High-field ¹H NMR spectra allow for the complete assignment of proton signals, with chemical shifts and coupling constants providing information on the conformation of the carbocyclic ring and its side chains. cdnsciencepub.com For instance, the chemical shifts of key protons, such as those adjacent to hydroxyl groups or on the double bonds, are characteristic. Advanced techniques like the Nuclear Overhauser Effect (nOe) difference experiment are crucial for confirming stereochemical configurations, such as the cis-relationship between specific protons, which has been applied to assign the configuration of carbacyclin (B161070). kirj.eecdnsciencepub.com
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. kirj.ee Techniques such as single-frequency off-resonance decoupling help in assigning carbon resonances. kirj.ee The chemical shifts of the carbonyl carbon of the ester group, the olefinic carbons, and the carbons bearing hydroxyl groups are particularly diagnostic.
| Technique | Structural Feature | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR (in CDCl₃) | -OCH₃ (Ester) | ~3.6-3.7 | A sharp singlet integrating to 3 protons. |
| -CH-OH | ~3.9-4.7 | Multiplets corresponding to protons on carbons C11 and C15. datapdf.com | |
| Olefinic C=C-H | ~5.4-5.6 | Multiplets for protons on the two double bonds (C5-C6 and C13-C14). datapdf.com | |
| -OH | Variable | Broad singlets, position is concentration and solvent dependent. | |
| ¹³C NMR (in CDCl₃) | C=O (Ester) | ~174 | Carbonyl carbon of the methyl ester. |
| Olefinic C=C | ~125-135 | Signals for the four sp² hybridized carbons in the side chains. | |
| C-OH | ~70-80 | Signals for carbons C11 and C15 bearing hydroxyl groups. |
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural verification. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying the compound and its metabolites in complex biological samples. nih.govresearchgate.net
Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion (M⁺) or a protonated molecule [M+H]⁺. The high-resolution mass spectrum provides the exact mass, allowing for the determination of the elemental formula (C₂₂H₃₆O₄). caymanchem.com
The fragmentation pattern is highly informative. For esters, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for this compound would involve the loss of the methoxy (B1213986) group (M-31, loss of ·OCH₃), the loss of water from the hydroxyl groups (M-18), and cleavage of the side chains. miamioh.edu Analysis of these fragments helps to piece together the molecular structure.
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 364 | [M]⁺ | Molecular Ion |
| 346 | [M-H₂O]⁺ | Loss of a water molecule from one of the hydroxyl groups. |
| 333 | [M-OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical from the ester. |
| 328 | [M-2(H₂O)]⁺ | Loss of two water molecules. |
| 293 | [M-C₅H₁₁]⁺ | Cleavage of the lower side chain at the C15-C16 bond (loss of pentyl radical). |
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound. google.com The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.
The key diagnostic peaks for this compound include a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, and a broad band corresponding to the O-H stretching of the two hydroxyl groups. datapdf.comuobabylon.edu.iq The presence of both of these peaks is a clear indication of the hydroxy-ester structure. Other informative regions include the C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) carbons and the C-O stretching bands of the ester and alcohol functionalities. quimicaorganica.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3600-3200 | O-H stretch | Alcohol (-OH) | Broad, Strong |
| 3100-3000 | C-H stretch | Olefinic (=C-H) | Medium |
| 2960-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Strong |
| ~1735 | C=O stretch | Ester (-COOCH₃) | Strong, Sharp |
| ~1650 | C=C stretch | Alkene | Weak to Medium |
| 1300-1000 | C-O stretch | Ester, Alcohol | Strong |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for isolating this compound from reaction mixtures or biological fluids, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the compound is separated based on its hydrophobicity. jgtps.com
A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. jgtps.comscispace.com Detection is often achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-210 nm, due to the lack of a strong chromophore in the molecule. jgtps.com The retention time under specific conditions is a key identifier for the compound. This method allows for the separation of the parent compound from precursors, byproducts, and degradation products. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Chiral HPLC methods can also be developed to separate the enantiomers and assess enantiomeric purity. mdpi.com
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) jgtps.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and aqueous buffer (e.g., Acetate buffer, pH 3.7). jgtps.com |
| Flow Rate | 1.0 mL/min jgtps.com |
| Detection | UV at ~200 nm jgtps.com |
| Temperature | Ambient or controlled (e.g., 25°C) mdpi.com |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is widely used to monitor the progress of chemical reactions, check the purity of fractions during purification, and determine appropriate solvent systems for column chromatography. jst.go.jpemich.edu
In a typical TLC analysis, the stationary phase is a silica (B1680970) gel plate (silica gel 60 F₂₅₄). jst.go.jp A suitable mobile phase, or eluent, is chosen to achieve good separation. For prostaglandin analogues, a mixture of a moderately polar solvent like diethyl ether or ethyl acetate and a non-polar solvent, sometimes with a small amount of a base like triethylamine (B128534) to reduce tailing, is effective. datapdf.comjst.go.jp After developing the plate, the spots are visualized, commonly under UV light (if the compound is UV active or a fluorescent indicator is in the plate) or by staining with a chemical reagent (e.g., phosphomolybdic acid or potassium permanganate (B83412) solution) followed by heating. The retention factor (Rƒ) value is characteristic of the compound in a given TLC system.
Biochemical and Biophysical Assays
The elucidation of the pharmacological profile of this compound and related analogs relies heavily on a suite of sophisticated biochemical and biophysical assays. These in vitro techniques are fundamental for quantifying the compound's interaction with its target receptors and for characterizing the subsequent cellular responses.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a cornerstone in the study of this compound, providing a direct measure of its affinity for various prostanoid receptors. These assays typically involve the use of a radiolabeled ligand, such as [³H]iloprost, which is a stable and high-affinity analog of prostacyclin (PGI₂). The principle of the assay is to measure the displacement of the radioligand from its receptor by the unlabeled test compound, in this case, this compound.
In studies involving human platelet membranes, which are a rich source of the prostacyclin (IP) receptor, the binding affinity of various prostanoids has been determined. A common rank order of binding affinity at the human IP receptor is iloprost (B1671730) > carbacyclin > PGE₂ > PGD₂ > PGF₂α. physiology.org It has been noted that the methyl ester forms of some prostanoid analogs may show lower affinity in these assays compared to their free acid counterparts, as the assays are often performed on purified membrane fractions where endogenous esterases that would cleave the ester in vivo are absent. annualreviews.org
The binding affinity is typically expressed as the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the true affinity of the compound for the receptor. For instance, studies on mastocytoma P-815 cells, which also express the PGI₂ receptor, have been used to compare the binding of various prostacyclin analogs. jst.go.jp In one such study, a prostacyclin I₁ (PGI₁) analog, SM-10906, displaced [³H]iloprost with an IC₅₀ value of 20 nM, while its methyl ester derivative, SM-10902, was found to be inactive in the binding assay. jst.go.jp This highlights the structural specificity of the receptor and the importance of the free carboxylate group for high-affinity binding.
Table 1: Radioligand Binding Assay Data for Selected Prostanoid Analogs
| Compound | Cell/Tissue Type | Radioligand | IC₅₀ (nM) | Receptor |
| SM-10906 | Mastocytoma P-815 cells | [³H]iloprost | 20 | IP |
| SM-10902 (methyl ester) | Mastocytoma P-815 cells | [³H]iloprost | Inactive | IP |
Cell-Based Reporter Gene Assays for Receptor Activation
Cell-based reporter gene assays are powerful tools for assessing the functional activity of compounds like this compound at their target receptors. These assays measure the ability of a compound to activate a receptor and trigger a downstream signaling cascade, ultimately leading to the expression of a reporter gene. The reporter gene product, often a luminescent or fluorescent protein, can be easily quantified, providing a measure of receptor activation.
For G-protein coupled receptors (GPCRs) like the IP receptor, which are coupled to Gαs, agonist binding leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can then activate transcription factors that bind to specific response elements in the promoter of a reporter gene.
In the context of prostacyclin analogs, reporter gene assays have been used to characterize their activity at various prostanoid receptors. For example, in HEK-293 cells transfected with the IP receptor, carbaprostacyclin and other analogs have been shown to increase PPARγ activity, demonstrating a link between IP receptor activation and nuclear receptor signaling. nih.gov Furthermore, such assays can reveal the selectivity of a compound. For instance, a novel EP₂ receptor agonist, PGN-9856, was shown to be a potent and full agonist in cells overexpressing the human EP₂ receptor, with a maximal response comparable to the endogenous agonist PGE₂. nih.gov Conversely, it showed negligible activity at other prostanoid receptors, including the IP receptor, in similar functional assays. nih.gov
It is important to note that some prostacyclin analogs can also interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) with varying affinities, which can also be assessed using reporter gene assays. nih.gov
Enzyme Activity Assays (e.g., Adenylate Cyclase, Dehydrogenases)
Enzyme activity assays provide a direct measure of the biochemical consequences of receptor activation by this compound. The most relevant of these is the adenylate cyclase assay, as the IP receptor is known to stimulate this enzyme. nih.govwikipedia.org
The activation of adenylate cyclase leads to the conversion of ATP to cAMP. wikipedia.org The amount of cAMP produced can be quantified using various methods, including radioimmunoassays or more modern fluorescence-based techniques. The potency of a compound in stimulating adenylate cyclase is often expressed as the concentration that produces 50% of the maximal effect (EC₅₀).
Studies have shown that prostacyclin and its stable analogs are potent activators of adenylate cyclase in various cell types, including human platelets and neuronal hybrid cell lines. biomarker.hunih.gov For example, in mastocytoma P-815 cells, the PGI₁ analog SM-10906 was found to stimulate GTP-dependent adenylate cyclase activity with an EC₅₀ value of 35 nM. jst.go.jp Interestingly, its methyl ester derivative, SM-10902, which was inactive in binding assays, acted as a partial agonist for adenylate cyclase activity, suggesting that it may be converted to the active free acid form by cellular esterases. jst.go.jp This highlights a potential discrepancy between binding assays on purified membranes and functional assays in whole cells. annualreviews.org
In addition to adenylate cyclase, other enzymes such as 9-hydroxyprostaglandin dehydrogenase are involved in the metabolism of prostacyclin. This enzyme can convert PGI₂ to 6-keto-PGE₁, a metabolite that is also a potent inhibitor of platelet aggregation. capes.gov.br Assays for such dehydrogenases can provide insights into the metabolic fate of this compound and the potential formation of active metabolites.
Table 2: Adenylate Cyclase Activity for Selected Prostanoid Analogs
| Compound | Cell Type | EC₅₀ (nM) |
| SM-10906 | Mastocytoma P-815 cells | 35 |
| PGD₂ | Human Platelets | 180 |
| PGI₂ | Human Platelets | 87 |
In Vivo Imaging Techniques for Pharmacokinetic and Pharmacodynamic Studies
In vivo imaging techniques are invaluable for non-invasively studying the pharmacokinetic and pharmacodynamic properties of drugs like this compound in living organisms. These methods allow for the visualization and quantification of drug distribution, target engagement, and physiological effects over time.
Positron Emission Tomography (PET) for Biodistribution and Transport
Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that can be used to study the biodistribution and transport of a drug. This is achieved by labeling the drug molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The radiolabeled drug, or radiotracer, is then administered to the subject, and the distribution of radioactivity is monitored using a PET scanner.
While specific PET studies on this compound are not widely reported, the methodology has been applied to other prostanoids and related compounds. For instance, PET imaging has been used to visualize the expression of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. snmjournals.org Radiotracers like [¹¹C]ketoprofen methyl ester have been developed to image COX-1 in the brain during neuroinflammation. nih.govnih.gov However, a challenge with such radiolabeled prodrugs is distinguishing between the radioactivity from the parent compound and its metabolites. snmjournals.org
The development of PET radioligands for specific prostanoid receptors would be a significant advancement. Such a tool could be used to non-invasively assess receptor density in various tissues, study receptor occupancy by unlabeled drugs, and investigate changes in receptor expression in disease states. The synthesis of such a radiotracer would involve labeling this compound or a suitable analog with a positron-emitting isotope. The subsequent PET imaging studies would provide detailed information on the drug's uptake and clearance from different organs, as well as its ability to cross biological barriers like the blood-brain barrier. mdpi.com
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of compounds like this compound. spirochem.com These in silico methods allow researchers to rationalize the observed biological activities of a series of analogs and to predict the properties of novel, yet-to-be-synthesized molecules. nih.goveco-vector.com
The process often begins with the construction of a three-dimensional model of the target receptor, in this case, the IP receptor. If an experimentally determined structure (e.g., from X-ray crystallography) is not available, a homology model can be built based on the known structures of related GPCRs.
Once a receptor model is established, molecular docking simulations can be performed to predict the binding mode of this compound and its analogs. nih.gov These simulations place the ligand into the binding site of the receptor and score the different poses based on their predicted binding energy. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's affinity and selectivity.
Structure-activity relationship studies have been performed for a large number of PGI₂ analogs, leading to the identification of key structural features required for activity. nih.gov For example, it has been determined that the conformation of receptor-associated PGI₂ is more elongated than the traditional "hairpin" structure. nih.gov Molecular modeling has also been used to define the spatial relationship between the critical functional groups, such as the C1-carboxylate, the C6a-oxygen, the C11-hydroxyl, and the C15-hydroxyl groups. nih.gov
These computational approaches not only provide a deeper understanding of the molecular basis of drug action but also guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Future Directions in Carbaprostacyclin Methyl Ester Research
Design and Synthesis of Novel Analogs with Enhanced Specificity and Stability
A primary focus of future research will be the rational design and synthesis of novel carbaprostacyclin methyl ester analogs with improved physicochemical and pharmacological properties. The goal is to create molecules with enhanced chemical stability, greater selectivity for specific prostanoid receptor subtypes, and a more favorable pharmacokinetic profile.
One promising approach involves the synthesis of derivatives such as 13,14-dehydroprostacyclin methyl ester. The introduction of a triple bond between carbons 13 and 14 has been shown to confer considerable chemical stability at physiological pH compared to the parent prostacyclin molecule. nih.govnih.gov Another strategy to enhance stability is the introduction of a methyl group, as seen in the development of 9-beta-methyl carbacyclin (B161070), a chemically stable analog of epoprostenol (B1671539) (prostacyclin). nih.gov
Future synthetic efforts may explore modifications at various positions of the this compound scaffold. For instance, the synthesis of homoisocarbacyclin (B135982) analogues, which feature a cis-bicyclo[4.3.0]nonene ring system, represents a departure from the traditional prostacyclin structure and may offer unique biological activities and improved stability. nih.gov The exploration of different ester functionalities to modulate lipophilicity and enzymatic cleavage rates is another avenue for creating analogs with tailored pharmacokinetic properties.
The following table summarizes key characteristics of select stable prostacyclin analogs, providing a basis for the future design of novel this compound derivatives.
Deeper Elucidation of Receptor Subtype Selectivity and Downstream Signaling
A more profound understanding of how this compound and its analogs interact with different prostanoid receptor subtypes is crucial for predicting their biological effects and minimizing off-target activities. Isocarbacyclin (B1236256) methyl ester, a related compound, has been shown to be a prodrug that is converted by esterases to its free acid form. This active metabolite exhibits a high affinity for the prostacyclin (IP) receptor, with significantly lower affinity for the prostaglandin (B15479496) E2 (EP) and thromboxane (B8750289) A2 (TP) receptors. nih.gov This suggests that the pharmacological effects of such esterified analogs are primarily mediated through the IP receptor.
Future research should focus on detailed receptor binding assays to characterize the affinity and selectivity of novel this compound analogs for the full panel of prostanoid receptors (IP, EP1-4, DP, FP, and TP). The primary signaling pathway for the IP receptor involves its coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov However, evidence suggests that prostacyclin analogs may also activate alternative signaling pathways. For instance, carbaprostacyclin has been shown to regulate the expression of differentiation-dependent genes in preadipose and adipose cells in a manner distinct from its cell surface receptor, potentially through the peroxisome proliferator-activated receptor (PPAR) family. nih.gov
Further investigation into these non-canonical signaling pathways is warranted. This could involve studying the activation of other G protein subtypes (e.g., Gq or Gi), the involvement of beta-arrestin-mediated signaling, and the cross-talk with other signaling cascades. A comprehensive understanding of the downstream signaling events will provide a more complete picture of the cellular responses to this compound.
Investigation of Unexplored Biological Activities in Academic Models
While the vascular effects of prostacyclin analogs are well-documented, there is a growing interest in their potential roles in other physiological and pathological processes. Future academic research should aim to uncover and characterize these unexplored biological activities of this compound.
One area of interest is its potential neuroprotective effects. Research on palmitic acid methyl ester, another fatty acid methyl ester, has demonstrated its ability to reduce neuroinflammation and mitochondrial dysfunction in a model of global cerebral ischemia. nih.gov Given the anti-inflammatory properties of prostacyclin analogs, it is plausible that this compound could exert similar protective effects in the central nervous system.
Another avenue for investigation is the role of this compound in metabolic regulation. Prostacyclin has been shown to modulate cholesteryl ester metabolism in aortic smooth muscle cells, suggesting a role in lipid homeostasis. nih.gov Investigating the effects of this compound on lipid and glucose metabolism in various cell types and animal models could reveal novel therapeutic applications for metabolic disorders.
Furthermore, the immunomodulatory effects of this compound warrant deeper exploration. The IP receptor is expressed on various immune cells, and its activation can influence inflammatory responses. Future studies could utilize co-culture systems of immune cells and other cell types to dissect the complex interplay of this compound in inflammatory and autoimmune disease models.
Development of Advanced In Vitro and In Vivo Research Models
To better predict the clinical efficacy and safety of novel this compound analogs, it is essential to move beyond traditional two-dimensional cell culture and animal models. The development and application of more physiologically relevant in vitro and in vivo systems will be a key focus of future research.
Complex in vitro models (CIVMs), such as "organ-on-a-chip" technology, offer the potential to recapitulate the three-dimensional architecture and multicellular complexity of human tissues. altex.org These microfluidic devices can be used to create models of blood vessels, lung, liver, and other organs, allowing for the study of drug efficacy and toxicity in a more human-relevant context. The integration of immune components into these models can further enhance their predictive value for inflammatory and immune-mediated diseases. nih.gov
In the realm of in vivo research, the use of humanized mouse models will provide a more accurate platform for evaluating the pharmacokinetics and pharmacodynamics of this compound analogs. These models, in which components of the mouse immune system or specific human genes are replaced with their human counterparts, can offer valuable insights into the interaction of these compounds with human receptors and metabolic enzymes.
The following table outlines potential applications of advanced research models in the study of this compound.
| Model Type | Potential Application |
| Vascular-on-a-chip | Evaluation of vasodilator and anti-platelet aggregation effects in a human-relevant microenvironment. |
| Lung-on-a-chip | Investigation of effects on pulmonary hypertension and inflammatory lung diseases. |
| Humanized IP receptor mice | In vivo assessment of receptor-specific effects and downstream signaling. |
| Immune-competent tissue models | Study of immunomodulatory effects in the context of specific diseases. |
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To gain a comprehensive, unbiased understanding of the biological effects of this compound, future research will increasingly rely on the integration of high-throughput "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a global snapshot of the changes in gene expression, protein levels, and metabolite profiles, respectively, in response to compound treatment.
Transcriptomic analysis, for example, can identify novel genes and pathways that are regulated by this compound, potentially revealing previously unknown mechanisms of action. Proteomic approaches can shed light on post-translational modifications and protein-protein interactions that are modulated by the compound. Metabolomic profiling can provide insights into the metabolic reprogramming induced by this compound in different cell types. rti.org
The integration of these multi-omics datasets will be crucial for constructing a systems-level view of the compound's effects. This will not only enhance our fundamental understanding of its biology but also aid in the identification of novel biomarkers for predicting treatment response and potential off-target effects.
Exploration of Prodrug Strategies and Targeted Delivery Systems in Preclinical Contexts
The observation that isocarbacyclin methyl ester acts as a prodrug highlights the potential of this chemical modification to improve the pharmacokinetic properties of prostacyclin analogs. nih.gov The ester linkage allows for increased lipophilicity, which can enhance membrane permeability and oral bioavailability. Once in the systemic circulation, the ester is cleaved by ubiquitous esterases to release the active carboxylic acid form. nih.gov
Future research in this area will focus on the design of novel prodrugs of carbaprostacyclin with varying ester moieties to fine-tune the rate of hydrolysis and achieve a desired release profile. nih.gov This could involve the use of different alcohol groups or the incorporation of enzyme-cleavable linkers that are sensitive to specific enzymes present at the target site. scirp.org
In addition to prodrug strategies, the development of targeted delivery systems will be explored to enhance the therapeutic index of this compound by increasing its concentration at the site of action while minimizing systemic exposure. One such approach that has been investigated for a related compound is the incorporation of isocarbacyclin methyl ester into lipid microspheres. nih.govnih.gov This formulation was shown to be more potent than prostaglandin E1 in a rat model of peripheral obstructive disease. nih.gov
Other potential targeted delivery systems that could be explored in preclinical studies include liposomal formulations and nanoparticle-based carriers. mdpi.comnih.gov These systems can be engineered to have specific physicochemical properties that promote their accumulation in diseased tissues. Furthermore, their surface can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize receptors specifically expressed on target cells.
The following table provides an overview of potential prodrug and targeted delivery strategies for this compound.
| Strategy | Rationale | Potential Advantages |
| Novel Ester Prodrugs | Modulate rate of hydrolysis and release of the active drug. | Improved oral bioavailability, sustained release, reduced systemic side effects. |
| Lipid Microspheres | Encapsulate the drug to alter its biodistribution. | Enhanced potency, potential for targeted delivery to specific tissues. |
| Liposomal Formulations | Encapsulate the drug in a lipid bilayer. | Improved stability, reduced toxicity, potential for passive and active targeting. |
| Nanoparticle-based Carriers | Encapsulate or conjugate the drug to a nanoparticle. | High drug loading capacity, tunable release kinetics, versatile surface modification for targeting. |
Q & A
Q. How should Carbaprostacyclin methyl ester be prepared and stored to ensure stability in biological assays?
this compound is supplied as a methyl acetate solution (≥98% purity) and must be stored at -20°C for stability ≥2 years . For aqueous experiments, evaporate the methyl acetate under inert gas and reconstitute in solvents like ethanol, DMSO, or DMF (solubility: ~5–20 mg/mL). To minimize organic solvent interference, dilute stock solutions in isotonic saline or pH 7.2 PBS, where its solubility is ~0.08 mg/mL. Avoid storing aqueous solutions >24 hours due to degradation risks .
Q. What are the primary pharmacological endpoints for evaluating this compound in vitro?
Key endpoints include:
- Platelet aggregation inhibition : Measure ADP-induced aggregation in human platelet-rich plasma (PRP) with an ED50 of 47 nM .
- Adipocyte differentiation modulation : Assess preadipocyte-to-adipocyte transition via fatty acid-binding protein expression (EC50 ~0.5 µM) .
- Vascular relaxation : Use isolated tissue assays (e.g., shark aorta) to quantify endothelium-dependent dilation, comparing responses to PGI2 and analogs .
Q. How can researchers validate the purity and identity of this compound in experimental setups?
For new batches, use:
- Chromatography : HPLC or GC-MS to confirm ≥98% purity .
- Spectroscopy : NMR (¹H/¹³C) and FTIR to verify structural integrity, focusing on characteristic peaks for the 6,9α-methylene bridge and ester groups.
- Biological validation : Compare platelet inhibition potency against literature ED50 values .
Advanced Research Questions
Q. How can experimental design methodologies optimize this compound dose-response studies?
Use Taguchi orthogonal arrays to reduce experimental runs while testing multiple parameters (e.g., concentration, solvent, incubation time). For example, a 3-level L9 array (4 parameters) can identify dominant factors (e.g., catalyst concentration in synthesis analogs) via signal-to-noise (S/N) ratios . Apply ANOVA to quantify parameter contributions (e.g., catalyst concentration contributed 77.6% in methyl ester synthesis) .
Q. What statistical approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
Case study: In shark aorta, Carbaprostacyclin induced dilation via PGI2-like activity, but its rapid metabolism (<10 minutes) in vivo limits sustained effects . To reconcile discrepancies:
- Pharmacokinetic modeling : Integrate half-life data and tissue-specific clearance rates.
- Dose-response meta-analysis : Pool data from multiple studies to assess variability in EC50 values across models .
- Confounding variable control : Use cyclooxygenase inhibitors (e.g., indomethacin) to isolate Carbaprostacyclin-specific effects .
Q. How do structural modifications (e.g., methyl ester vs. free acid) alter Carbaprostacyclin’s biological activity?
Comparative analysis with analogs like Ciprostene (9β-methyl analog) reveals:
- Potency differences : Ciprostene is 30-fold less potent than Carbaprostacyclin in platelet aggregation assays .
- Metabolic stability : Methyl esterification enhances membrane permeability but may reduce active free acid availability in vivo. Quantify hydrolysis rates using LC-MS in plasma/buffer systems .
- Receptor specificity : Use EP/IP receptor antagonists (e.g., RO1138452) to profile selectivity .
Q. What analytical techniques are critical for detecting this compound degradation products?
- LC-MS/MS : Monitor ester hydrolysis to the free acid form (m/z transitions: 350.5 → 253.1 for methyl ester; 336.4 → 239.0 for free acid) .
- Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-UV to track impurity profiles.
- Bioactivity correlation : Compare degradation timepoints with platelet inhibition EC50 shifts to establish potency-loss thresholds .
Methodological Guidance
Q. Designing dose-response experiments with this compound
Q. Addressing interspecies variability in Carbaprostacyclin responses
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
